Methyl 5-formyl-2-isobutoxybenzoate
Description
Properties
IUPAC Name |
methyl 5-formyl-2-(2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-12-5-4-10(7-14)6-11(12)13(15)16-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTZIKVATPJWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Formylation-Alkylation-Esterification Sequence
This route begins with methyl salicylate (methyl 2-hydroxybenzoate) as the starting material. The 5-position is formylated using the Vilsmeier-Haack reaction , which introduces a formyl group via electrophilic aromatic substitution. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the reactive chloroiminium intermediate, directing formylation to the para position relative to the hydroxyl group.
Procedure :
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Methyl salicylate (1.0 equiv) is dissolved in dry DMF under nitrogen.
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POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by stirring at 80°C for 4–6 hours.
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The mixture is quenched with ice-water, and the product, methyl 5-formyl-2-hydroxybenzoate , is extracted with ethyl acetate and purified via column chromatography (EtOAc/hexane, 3:7).
Next, the hydroxyl group at the 2-position is alkylated with isobutyl bromide or iodide. This step utilizes a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) to deprotonate the phenolic oxygen, facilitating nucleophilic substitution.
Procedure :
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Methyl 5-formyl-2-hydroxybenzoate (1.0 equiv) is mixed with K₂CO₃ (2.5 equiv) in anhydrous DMF.
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Isobutyl iodide (1.5 equiv) is added, and the reaction is heated to 60°C for 8–12 hours.
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The crude product is purified via flash chromatography (EtOAc/hexane, 1:9) to yield This compound .
Yield : 60–68%.
Route B: Esterification-Formylation-Alkylation Sequence
Alternative approaches prioritize early esterification to avoid side reactions during formylation. For example, 2-hydroxy-5-formylbenzoic acid is first esterified with methanol under acidic conditions, followed by alkylation.
Procedure :
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2-Hydroxy-5-formylbenzoic acid (1.0 equiv) is refluxed with methanol (5.0 equiv) and concentrated H₂SO₄ (0.1 equiv) for 6 hours.
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The esterified product, methyl 5-formyl-2-hydroxybenzoate , is isolated via solvent evaporation and recrystallization.
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Alkylation proceeds as described in Route A.
Yield : 70–78% for esterification; 62–65% for alkylation.
Critical Analysis of Reaction Parameters
Solvent and Base Selection
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DMF vs. Acetone : DMF enhances reaction rates due to its high polarity but complicates purification. Acetone offers milder conditions, favoring higher purity at the cost of longer reaction times.
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Base Impact : K₂CO₃ provides consistent results, whereas stronger bases (e.g., NaH) risk formyl group degradation.
Temperature and Time Optimization
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Alkylation : Heating to 60°C for 8–12 hours balances conversion and side-product formation. Prolonged heating (>15 hours) reduces yield by 10–15% due to ester hydrolysis.
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Formylation : Temperatures >80°C promote over-formylation, while <60°C result in incomplete reactions.
Analytical Characterization
Key spectroscopic data for this compound:
| Spectrum | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 10.10 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.15 (d, J = 8.8 Hz, 1H), 4.20 (d, J = 6.6 Hz, 2H), 3.90 (s, 3H), 2.20 (m, 1H), 1.05 (d, J = 6.6 Hz, 6H). |
| ¹³C NMR | δ 191.2 (CHO), 166.5 (COOCH₃), 162.1 (C-O), 134.5, 131.2, 123.8, 115.4 (Ar-C), 75.8 (OCH₂), 52.1 (OCH₃), 28.5 (CH(CH₃)₂), 19.2 (CH₃). |
| HRMS | Calcd for C₁₄H₁₈O₄ [M+H]⁺: 263.1283; Found: 263.1281. |
Comparative Evaluation of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 60–68% | 62–65% |
| Purity | >95% | >93% |
| Scalability | Moderate | High |
| Cost Efficiency | High | Moderate |
Route A is preferred for small-scale synthesis due to fewer steps, while Route B suits industrial applications with its streamlined esterification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-isobutoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Methyl 5-carboxy-2-isobutoxybenzoate.
Reduction: Methyl 5-hydroxymethyl-2-isobutoxybenzoate.
Substitution: Methyl 5-formyl-2-alkoxybenzoate (where the alkoxy group varies depending on the substituent).
Scientific Research Applications
Methyl 5-formyl-2-isobutoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-isobutoxybenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The isobutoxy group can influence the compound’s solubility and reactivity. The benzoate ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between Methyl 5-formyl-2-isobutoxybenzoate and structurally related esters:
Key Observations:
Substituent Effects: The formyl group in the target compound enhances electrophilicity, enabling participation in condensation reactions (e.g., forming Schiff bases for drug candidates) . Isobutoxy vs. Chloro and Acetamido Groups (in Methyl 4-acetamido-5-chloro-2-methoxybenzoate): These substituents are associated with enhanced bioactivity, as seen in drug discovery contexts .
Heterocyclic vs. Benzoate Core: Methyl 5-amino-1-benzothiophene-2-carboxylate incorporates a benzothiophene ring, introducing sulfur into the aromatic system. This modification affects electronic properties and expands utility in heterocyclic chemistry .
Physical and Chemical Properties
While direct data for this compound is sparse, methyl esters generally exhibit:
- Lower molecular weights compared to ethyl esters (e.g., Ethyl 4-(5-(benzyl...)butanoate in ), influencing volatility and melting points.
- Solubility : Bulky substituents like isobutoxy may reduce water solubility but enhance lipid solubility, a critical factor in drug design .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Methyl 5-formyl-2-isobutoxybenzoate in a laboratory setting?
- Methodological Answer : A common approach involves esterification and functional group protection. For example, the formyl group can be introduced via Vilsmeier-Haack formylation of a precursor like methyl 2-isobutoxy-5-methylbenzoate, followed by oxidation. Alternatively, nucleophilic substitution of a methoxy or hydroxy group with isobutoxy can be performed using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) in a cool, dry, ventilated environment. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Emergency eyewash stations and safety showers should be accessible .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ ~10.0 ppm for formyl proton, δ ~4.0–4.2 ppm for isobutoxy -OCH₂- group).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹ for ester and formyl groups).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step synthesis reactions?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., during formylation).
- Catalyst Optimization : Screen Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) for formylation efficiency.
- Stoichiometry Adjustments : Ensure excess isobutyl bromide (1.2–1.5 equiv.) during substitution to minimize side products.
- Temperature Control : Maintain 80–100°C during esterification to balance reaction rate and decomposition .
Q. What are the potential side reactions when functionalizing the formyl group in this compound, and how can they be mitigated?
- Methodological Answer :
- Aldol Condensation : The formyl group may undergo self-condensation under basic conditions. Mitigate by using aprotic solvents (e.g., THF) and low temperatures (0–5°C).
- Over-Oxidation : During further derivatization (e.g., to carboxylic acid), use controlled oxidizing agents like pyridinium chlorochromate (PCC) instead of harsh KMnO₄.
- Protection Strategies : Temporarily protect the formyl group as an acetal (e.g., using ethylene glycol and p-TsOH) before performing other reactions .
Q. How does the isobutoxy substituent influence the electronic properties and reactivity of this compound compared to methoxy analogs?
- Methodological Answer :
- Steric Effects : The bulky isobutoxy group reduces electrophilic substitution rates at the ortho position compared to methoxy.
- Electronic Effects : Isobutoxy is a stronger electron-donating group (EDG) due to alkyl chain hyperconjugation, increasing electron density at the para position (formyl group). This can be quantified via Hammett substituent constants (σ values) or computational DFT studies.
- Reactivity Implications : Reduced nucleophilic attack on the ester carbonyl due to steric hindrance, requiring harsher conditions for hydrolysis .
Q. What experimental strategies can resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify moisture levels in solvents (e.g., DMF, THF) using Karl Fischer titration.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted precursors or oxidation byproducts).
- Kinetic Studies : Perform time-course experiments to determine optimal reaction duration and avoid over-processing.
- Cross-Validation : Compare results across multiple characterization methods (e.g., NMR vs. HPLC purity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
